2-[[1-(4-Methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]acetic acid ethyl ester
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Overview
Description
2-[[1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]acetic acid ethyl ester is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Biological Evaluation
A study conducted by Rahmouni et al. (2016) highlights the synthesis of novel pyrazolopyrimidines derivatives, which include compounds structurally similar to 2-[[1-(4-Methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]acetic acid ethyl ester. These compounds have shown potential as anticancer and anti-5-lipoxygenase agents, suggesting a significant role in medicinal chemistry and pharmacological research. The study discusses the structure-activity relationship (SAR) of these compounds, contributing to the understanding of their biological activities (Rahmouni et al., 2016).
X-ray Powder Diffraction Data
In the context of structural analysis, Wang et al. (2017) presented X-ray powder diffraction data for compounds structurally related to the chemical . This research is crucial in the synthesis of anticoagulants like apixaban, demonstrating the role of such compounds in drug synthesis and structural characterization (Wang et al., 2017).
Cyclization Reactions
Goryaeva et al. (2013) explored the cyclization reactions involving compounds similar to 2-[[1-(4-Methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]acetic acid ethyl ester. These reactions result in the formation of various pyrazolo[1,5-a]pyrimidines, which are significant in the field of organic chemistry and drug design (Goryaeva et al., 2013).
Antimicrobial Activity
Khobragade et al. (2010) synthesized pyrazolo[3,4-d]pyrimidin derivatives and evaluated their antimicrobial activity. This research indicates the potential of such compounds in developing new antimicrobial agents, highlighting their importance in addressing bacterial and fungal infections (Khobragade et al., 2010).
Anticancer Properties
Jose (2017) focused on the synthesis and evaluation of anticancer properties of oxa-triazacyclopenta[b] phenanthrene dicarboxylic ester derivatives, including compounds related to the chemical . This study contributes to the development of new anticancer agents and emphasizes the role of pyrazolo[3,4-d]pyrimidines in cancer research (Jose, 2017).
properties
Product Name |
2-[[1-(4-Methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]acetic acid ethyl ester |
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Molecular Formula |
C16H16N4O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-14(21)9-23-16-13-8-19-20(15(13)17-10-18-16)12-6-4-11(2)5-7-12/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
XUVHWWHRMKGYMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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